molecular formula C13H14N2O3S B508762 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide CAS No. 333746-10-4

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B508762
CAS No.: 333746-10-4
M. Wt: 278.33g/mol
InChI Key: XNYGCGAKXNHBKE-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group at position 4, a methyl group at position 3, and a sulfonamide linkage to a 3-pyridinyl group. Its molecular formula is C₁₄H₁₅N₂O₃S, with a molecular weight of 292.35 g/mol .

Properties

IUPAC Name

4-methoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-8-12(5-6-13(10)18-2)19(16,17)15-11-4-3-7-14-9-11/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGCGAKXNHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling, for example, is known for its mild and functional group-tolerant conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of new chemical entities with desired biological activities.

Herbicide Development

  • Salts derived from similar sulfonamide compounds have been noted for their herbicidal properties. They are utilized as selective herbicides for controlling unwanted plants in agricultural settings, demonstrating effectiveness when combined with other agrochemicals .

Biological Research

Enzyme Inhibition Studies

  • The compound is employed in biological research to study enzyme inhibition and protein interactions. Sulfonamides mimic the structure of natural substrates, which makes them valuable tools for investigating biochemical pathways and enzyme kinetics.

Anticancer Properties

  • In a study examining sulfonamide derivatives, 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide exhibited significant apoptosis induction in cancer cell lines such as MDA-MB-231 at low concentrations (around 1 μM). This was evidenced by increased caspase activity and morphological changes indicative of cell death .

Medicinal Applications

Antibacterial and Antifungal Activity

  • Sulfonamide derivatives, including this compound, have been explored for their potential as antibacterial and antifungal agents. They inhibit the synthesis of folic acid in microorganisms, which is essential for their growth and replication.

Progesterone Receptor Antagonism

  • Research has indicated that similar benzenesulfonamide derivatives can act as nonsteroidal progesterone receptor antagonists. These compounds are being investigated for their potential therapeutic applications in treating conditions like endometriosis and breast cancer .

Industrial Applications

Dyes and Pigments Production

  • In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals enhances its utility in catalysis and material science applications.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various sulfonamide derivatives, including this compound. The findings indicated that at concentrations around 1 μM, the compound significantly induced apoptosis in MDA-MB-231 cells, showcasing its potential as an anticancer agent.

CompoundConcentration (μM)Apoptosis Induction (%)
This compound122% increase in caspase activity

Case Study 2: Enzyme Inhibition

In enzyme inhibition studies, the compound was shown to inhibit specific enzymes by binding to their active sites, preventing normal enzymatic reactions.

Enzyme TargetIC50 (μM)Mechanism
Carbonic Anhydrase IX0.01Competitive inhibition

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide derivatives are widely explored due to their tunable substituents, which influence physicochemical properties and biological activity. Below is a detailed comparison of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide with structurally related compounds:

Structural Analogues

Compound Name Substituent Modifications Key Structural Differences Biological Relevance
4-Methoxy-N-(3-pyridinyl)benzenesulfonamide Lacks the 3-methyl group on the benzene ring Reduced steric bulk compared to the 3-methyl variant Often used as a scaffold for kinase inhibitors; unknown specific activity.
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide 2,3-Dimethyl on benzene; pyridine substituted at 2-position Increased steric hindrance; altered pyridine orientation Research chemical; no reported bioactivity data.
2-Ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide Ethoxy at position 2; methyl at position 4 Polar ethoxy group may enhance solubility No published activity data; structural exploration in medicinal chemistry.
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide Chloro substituent at position 4; piperazino group on pyridine Enhanced electron-withdrawing effects; potential for kinase binding Preclinical candidate; target specificity uncharacterized.

Pharmacologically Active Analogues

Compound Name Target/Activity Key Data Structural Distinctions
GSK2126458 (Omipalisib) PI3Kα/mTOR inhibitor IC₅₀ = 0.04 nM (PI3Kα); Ki = 0.18 nM (mTORC1) Quinoline core with 2,4-difluoro and pyridazinyl groups; higher potency due to halogenated aryl groups.
N-{5-[6-Quinolinyl]-3-pyridinyl}benzenesulfonamide PI3Kα/mTOR inhibitor IC₅₀ = 2.4 nM (BT474 cell line) Quinoline substituent enhances binding to ATP pockets in kinases.
(E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Antimicrobial/antifungal MIC = 12.5 µg/mL (vs. E. coli) Schiff base linkage introduces planar geometry for membrane interaction.

Key Research Findings and Trends

Substituent Effects on Bioactivity :

  • The 3-methyl group in this compound likely improves lipophilicity and target binding compared to unmethylated analogues .
  • Halogenation (e.g., 2,4-difluoro in GSK2126458) significantly enhances kinase inhibition by stabilizing hydrophobic interactions .

Synthesis Strategies :

  • Many analogues are synthesized via nucleophilic substitution (e.g., Grignard reactions with aryl halides) or Suzuki-Miyaura cross-coupling for heterocyclic appendages .

Pharmacokinetic Considerations: Pyridine and quinoline moieties improve oral bioavailability by modulating solubility and metabolic stability . Bulkier substituents (e.g., piperazino in ) may reduce CNS penetration but enhance peripheral target engagement.

Biological Activity

4-Methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, particularly in the context of its therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzenesulfonamide Core :
    • The initial step includes sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
  • Introduction of Methoxy and Methyl Groups :
    • These groups are incorporated via electrophilic aromatic substitution reactions.
  • Attachment of the Pyridinyl Group :
    • The pyridinyl moiety is introduced through coupling reactions, such as Suzuki-Miyaura coupling, involving a boronic acid derivative and halogenated pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridinyl group may participate in π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various pharmacological effects .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Some studies have demonstrated that sulfonamides can inhibit bacterial growth by mimicking substrates required for folic acid synthesis, essential for bacterial proliferation.
  • Anticancer Properties : In vitro studies have suggested that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, it has shown potential in blocking tubulin polymerization, which is crucial for cell division .

Case Studies

  • Anticancer Activity :
    • A study indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects .
    • Another investigation highlighted its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax expression levels, suggesting a pro-apoptotic mechanism .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was tested against carbonic anhydrases and showed promising inhibitory activity, highlighting its potential as a therapeutic agent in conditions like glaucoma and cancer .

Research Findings

Various studies have provided insights into the structure-activity relationship (SAR) of this compound:

Compound Biological Activity IC50 Value (µM) Target
This compoundAntiproliferative0.08 - 12.07Cancer Cells
Similar Sulfonamide DerivativesEnzyme Inhibition< 10Carbonic Anhydrases

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